

Application Note: Labeling Primary Amines with Sulfo-Cy5-TCO

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Compound of Interest

Compound Name: Sulfo-Cy5-TCO

Cat. No.: B12402948

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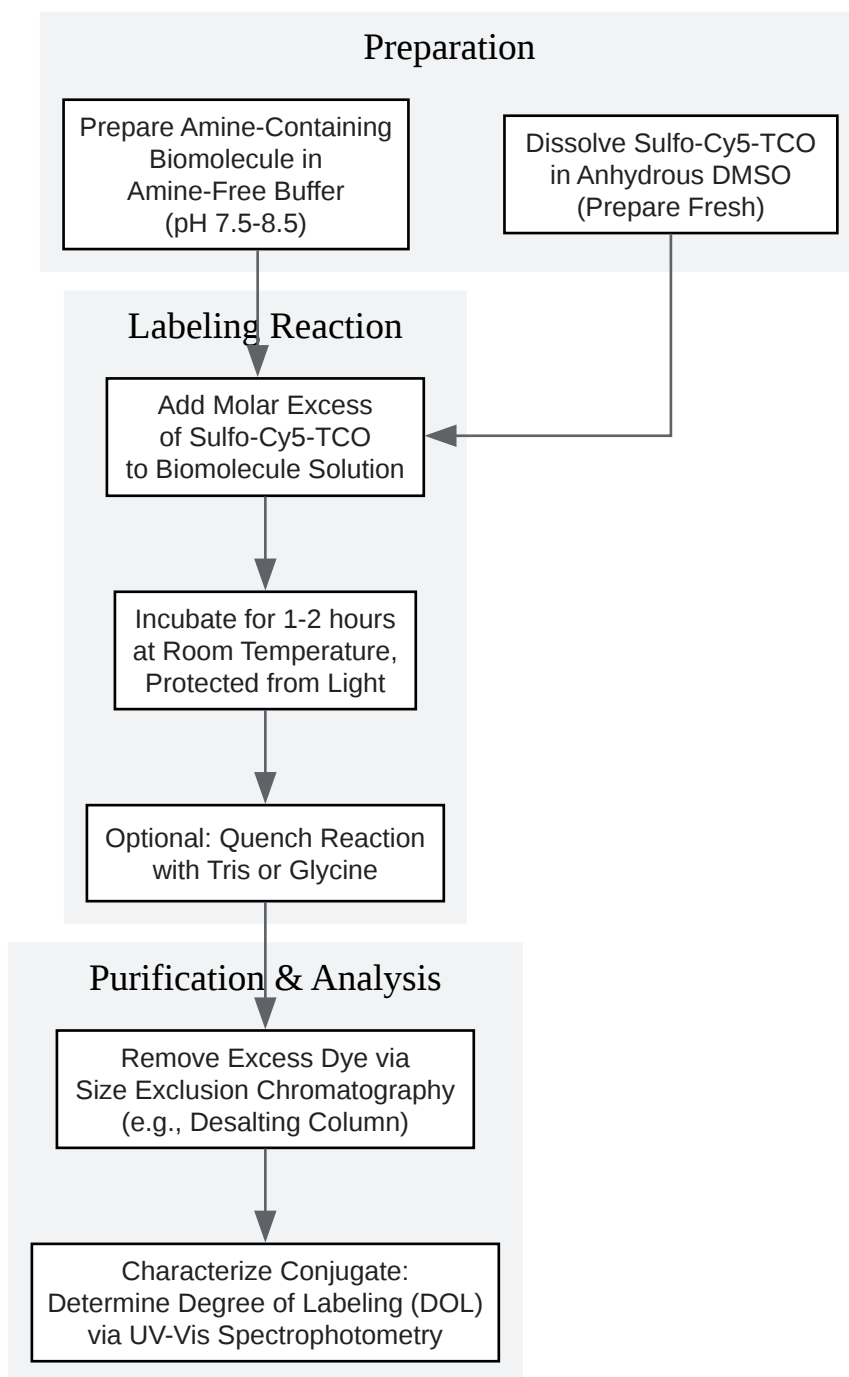
Introduction

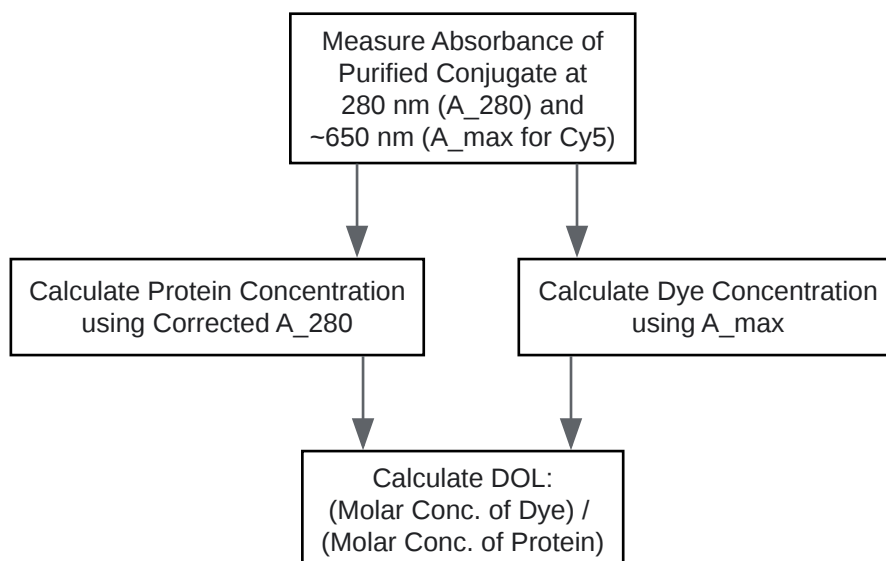
This application note provides a detailed protocol for the covalent labeling of primary amines on proteins, peptides, and other biomolecules using **Sulfo-Cy5-TCO**. This reagent combines a bright, far-red fluorescent Sulfo-Cy5 dye with a trans-cyclooctene (TCO) moiety, enabling a two-step bioorthogonal labeling strategy. The core of this protocol is the reaction between the N-hydroxysuccinimide (NHS) ester group of the **Sulfo-Cy5-TCO** reagent and primary amines (-NH₂) present on the target molecule, such as the side chain of lysine residues or the N-terminus of a protein.[1][2][3][4] This reaction forms a stable amide bond.[5] The incorporated TCO group can then be used in subsequent, highly specific and efficient "click chemistry" reactions with tetrazine-labeled molecules, even in complex biological environments. The sulfonate group on the Cy5 dye enhances water solubility, making this reagent ideal for labeling proteins in aqueous buffers without the need for organic solvents.

This method is critical for applications requiring fluorescent detection and subsequent bioorthogonal conjugation, such as in cellular imaging, flow cytometry, and targeted drug delivery systems.

Reaction Principle & Workflow

The labeling process involves the reaction of the **Sulfo-Cy5-TCO** NHS ester with a primary amine on a target biomolecule. This is followed by purification to remove unreacted dye and, finally, characterization of the conjugate.





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